Thiophene, 2-(2,4-dinitrophenyl)-
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Overview
Description
Thiophene, 2-(2,4-dinitrophenyl)- is a heterocyclic aromatic compound that contains a thiophene ring substituted with a 2,4-dinitrophenyl group. Thiophene itself is a five-membered ring consisting of four carbon atoms and one sulfur atom. The addition of the 2,4-dinitrophenyl group introduces nitro functionalities, which can significantly alter the chemical and physical properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(2,4-dinitrophenyl)- can be achieved through various methods. One common approach involves the nitration of thiophene derivatives. For instance, the nitration of thiophene with nitric acid and acetic acid can yield 2-nitrothiophene, which can be further nitrated to produce 2,4-dinitrothiophene . This intermediate can then be coupled with a phenyl group to form the desired compound.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of cyclization reactions. For example, the Paal-Knorr synthesis is a well-known method for producing thiophene rings from 1,4-dicarbonyl compounds and sulfurizing agents like phosphorus pentasulfide . This method can be adapted to introduce various substituents, including the 2,4-dinitrophenyl group.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(2,4-dinitrophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens, sulfonic acids, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while electrophilic substitution can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Thiophene, 2-(2,4-dinitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments,
Properties
CAS No. |
53295-67-3 |
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Molecular Formula |
C10H6N2O4S |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)thiophene |
InChI |
InChI=1S/C10H6N2O4S/c13-11(14)7-3-4-8(9(6-7)12(15)16)10-2-1-5-17-10/h1-6H |
InChI Key |
DBVJAWJUDAPAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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